Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate
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Overview
Description
Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C8H13NO3Si. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its unique structural features, which include a trimethylsilyl group attached to the oxazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate typically involves the reaction of 5-trimethylsilyl-1,2-oxazole-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction can be represented as follows:
5-trimethylsilyl-1,2-oxazole-3-carboxylic acid+methanol→Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize the yield and quality of the compound. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction can produce oxazole-3-methanol derivatives.
Scientific Research Applications
Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The oxazole ring structure is known to interact with biological molecules, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-trimethylsilyl-1,2-oxazole-4-carboxylate: Similar structure but with the carboxylate group at a different position.
Methyl 5-trimethylsilyl-1,2-thiazole-3-carboxylate: Contains a sulfur atom instead of an oxygen atom in the ring.
Methyl 5-trimethylsilyl-1,2-imidazole-3-carboxylate: Contains an additional nitrogen atom in the ring.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3Si/c1-11-8(10)6-5-7(12-9-6)13(2,3)4/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENWQZBBEMUICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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